Iodine-125

Brachytherapy Brain Metastases Dosimetry

Iodine-125 (¹²⁵I) is an artificially produced radioisotope of iodine that decays by electron capture to an excited state of tellurium-125, which then de-excites via internal conversion (93%) and gamma emission (7%), resulting in characteristic X-rays (27–35 keV) and a 35.5 keV gamma photon. It has a physical half-life of 59.4–60.1 days, which permits medium-term storage and practical handling with minimal shielding requirements.

Molecular Formula HI
Molecular Weight 127.9124 g/mol
CAS No. 14158-31-7
Cat. No. B085253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodine-125
CAS14158-31-7
Synonyms125I radioisotope
I-125 radioisotope
Iodine-125
Molecular FormulaHI
Molecular Weight127.9124 g/mol
Structural Identifiers
SMILESI
InChIInChI=1S/HI/h1H
InChIKeyXMBWDFGMSWQBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityExtremely soluble in water;  234 g/100 g water at 10 °C;  900 g/100 g water at 0 °C
Solubility in water, g/100ml at 20 °C: 42 (freely soluble)

Structure & Identifiers


Interactive Chemical Structure Model





Iodine-125: A Low-Energy Gamma-Emitting Radionuclide for Brachytherapy, Radioimmunoassay, and Biological Labeling


Iodine-125 (¹²⁵I) is an artificially produced radioisotope of iodine that decays by electron capture to an excited state of tellurium-125, which then de-excites via internal conversion (93%) and gamma emission (7%), resulting in characteristic X-rays (27–35 keV) and a 35.5 keV gamma photon [1]. It has a physical half-life of 59.4–60.1 days, which permits medium-term storage and practical handling with minimal shielding requirements [1]. The combination of low photon energy and moderate half-life makes ¹²⁵I a foundational radionuclide for permanent implant brachytherapy, radioimmunoassay (RIA) tracer development, and protein/peptide labeling applications [1].

Why Iodine-125 Is Not Clinically or Analytically Interchangeable with Other Iodine Isotopes or Radionuclides


Iodine-125 cannot be generically substituted for other iodine isotopes or in-class radionuclides due to fundamental differences in physical decay properties that critically influence radiation dosimetry, clinical outcomes, and assay performance. Compared with Iodine-131 (¹³¹I), which emits high-energy beta particles (maximum 606 keV) and a 364 keV gamma photon with an 8.02-day half-life, ¹²⁵I emits only low-energy photons (27–35 keV) and has a longer 59.4-day half-life, resulting in markedly different tissue penetration, shielding requirements, and dosimetric profiles [1]. Compared with alternative brachytherapy isotopes such as Palladium-103 (¹⁰³Pd, 17.0-day half-life, 20.7 keV average photon energy) and Cesium-131 (¹³¹Cs, 9.7-day half-life, 30.4 keV average photon energy), ¹²⁵I occupies a distinct intermediate position in terms of dose rate, treatment duration, and radiobiological effectiveness that directly impacts clinical toxicity and tumor control probability [1]. Substituting ¹²⁵I with non-radioactive fluorescent or enzymatic labels in immunoassays results in orders-of-magnitude differences in detection sensitivity, making method transfer without revalidation infeasible [2].

Iodine-125 Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against I-131, Pd-103, Cs-131, Ir-192, and Fluorescent Labels


Iodine-125 vs. Cesium-131: Fourfold Lower Initial Dose Rate and Greater Brain Tissue Exposure in Resected Metastases

In a treatment plan comparison study for resected brain metastases, Iodine-125 (¹²⁵I) implants were directly compared with Cesium-131 (¹³¹Cs) implants using dose-volume histogram analysis of 24 patients re-planned with both isotopes. ¹³¹Cs exhibited an initial dose rate of 23.9 cGy/h compared with 5.8 cGy/h for ¹²⁵I, representing a 4.1-fold higher initial dose rate for the comparator [1]. ¹²⁵I plans exposed a significantly larger mean volume of brain tissue at all isodose levels (100%, 90%, 80%, and 50%; p < 0.001) and delivered higher radiation doses to equivalent clinical target volumes [1]. Homogeneity index (HI) was 29.04 for ¹²⁵I versus 19.71 for ¹³¹Cs, and conformity index (CI) was 1.92 for ¹²⁵I versus 1.31 for ¹³¹Cs (p < 0.001), indicating less uniform and less conformal dose delivery with ¹²⁵I [1].

Brachytherapy Brain Metastases Dosimetry

Iodine-125 vs. Iodine-131: Dosimetric Superiority for Small Metastatic Lesions in Neuroblastoma Therapy

A dosimetry study comparing Iodine-125-labeled mIBG (¹²⁵I-mIBG) with Iodine-131-labeled mIBG (¹³¹I-mIBG) in a multicellular tumor spheroid model of neuroblastoma metastasis demonstrated that ¹²⁵I-mIBG delivers a higher and more uniform dose to small tumors without increasing bone marrow dose [1]. For tumors less than 1 mm in diameter, the relative tumor dose from ¹²⁵I-mIBG increased several-fold compared with ¹³¹I-mIBG [1]. Tumor control probability (TCP) calculations indicated that ¹²⁵I is more effective than ¹³¹I for tumor diameters of 0.01 cm or less, attributable to the shorter range of ¹²⁵I's low-energy emissions (27–35 keV photons) relative to ¹³¹I's beta particles (maximum 606 keV) and higher-energy gamma (364 keV) [1].

Neuroblastoma Targeted Radionuclide Therapy Dosimetry

Iodine-125 vs. Palladium-103: Higher Complication Rates but Similar Biochemical Control in Prostate Brachytherapy

In a single-institution comparative study of 272 prostate cancer patients treated with ultrasound-guided transperineal implantation using either ¹²⁵I (n=107) or ¹⁰³Pd (n=165), patients treated with ¹²⁵I had a total complication rate of 15% compared with 4% for ¹⁰³Pd [1]. Specifically, grade 2 complications occurred in 8% of ¹²⁵I patients versus 3% of ¹⁰³Pd patients, and grade 3–4 complications occurred in 7% of ¹²⁵I patients versus 1% of ¹⁰³Pd patients [1]. Despite these differences in toxicity, 5-year biochemical disease-free survival rates for favorable-risk patients were identical at 92% for both isotopes [1]. A separate dosimetric analysis of urinary morbidity showed that mean American Urologic Association (AUA) symptom scores were significantly higher for ¹²⁵I than ¹⁰³Pd at 1, 3, 6, and 12 months post-implant (e.g., at 12 months: 14 ± 8 for ¹²⁵I vs. 7 ± 5 for ¹⁰³Pd; p < 0.01) [2].

Prostate Cancer Brachytherapy Clinical Outcomes

Iodine-125 vs. Iridium-192: Reduced Radiation Exposure and Superior Dose Optimization in Breast Brachytherapy

In a study of 402 consecutive Stage I and II breast cancer patients undergoing breast-conserving therapy, interstitial implant boosts using ¹²⁵I (86 patients) were compared with ¹⁹²Ir (197 patients), electrons (104 patients), and photons (15 patients) [1]. The 5-year actuarial rate of local recurrence was 3.0% for ¹²⁵I versus 3.8% for ¹⁹²Ir, with no statistically significant difference [1]. Cosmetic outcomes rated as good/excellent were achieved in 93% of ¹²⁵I patients compared with 88% of ¹⁹²Ir patients [1]. Critically, the use of ¹²⁵I was associated with reduced patient and personnel radiation exposure, reduced shielding requirements, and the ability to perform routine dose optimization—dosimetric advantages not feasible with ¹⁹²Ir [1].

Breast Cancer Interstitial Brachytherapy Radiation Safety

Iodine-125 vs. Fluorescent Label: 8-Fold Lower Detection Limit in Immunoassay Applications

In a comparative study evaluating the feasibility of replacing radioactive ¹²⁵I with the fluorescent compound 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) in the radioallergosorbent test (RAST), the ¹²⁵I-labeled antiserum enabled detection of antigen at a lower limit of 0.025 ppm, whereas the fluorescent label had a detection limit of 0.20 ppm under identical assay conditions [1]. This represents an 8-fold difference in analytical sensitivity favoring ¹²⁵I. The study further demonstrated that while ¹²⁵I-anti-IgE reliably discriminated grass-allergic from non-allergic patient sera, the fluorescent MDPF label failed to achieve diagnostic discrimination due to insufficient sensitivity and high fluorescent background [1].

Immunoassay Radiolabeling Detection Sensitivity

Iodine-125 vs. Palladium-103: Slower Dose Fall-Off Gradient in Permanent Brain Tile Brachytherapy

A retrospective dosimetric modeling study of 20 glioblastoma patients treated with collagen tile brachytherapy calculated dose fall-off gradients for three isotopes in a fixed seed geometry. The dose fall-off gradient index (lower values indicate steeper dose drop-off and sharper dose conformality) was 2.23 for ¹²⁵I, compared with 1.88 for ¹⁰³Pd (steeper fall-off) and 2.40 for ¹³¹Cs (shallower fall-off) [1]. The mean implant dose for a fixed seed geometry was 1.1× higher for ¹²⁵I and 1.3× higher for ¹⁰³Pd relative to ¹³¹Cs [1]. Intratarget dose heterogeneity was greater with ¹²⁵I and ¹⁰³Pd than with ¹³¹Cs [1].

Brain Tumors Collagen Tile Brachytherapy Dose Gradient

Optimal Iodine-125 Application Scenarios Supported by Quantitative Comparative Evidence


Permanent Low-Dose-Rate Brachytherapy for Prostate Cancer When Logistical Factors or Implant Geometry Favor a Longer Half-Life Isotope

Iodine-125 is appropriately selected for permanent prostate seed implantation in patients where the 59.4-day half-life and 28 keV average photon energy align with specific logistical or dosimetric requirements. The quantitative evidence demonstrates that while ¹²⁵I is associated with higher complication rates than ¹⁰³Pd (15% vs. 4% total complications; grade 3–4 complications 7% vs. 1%) and higher urinary morbidity (12-month AUA score 14 vs. 7), it achieves equivalent 5-year biochemical disease-free survival of 92% in favorable-risk patients [6]. This supports ¹²⁵I use when its longer half-life permits more flexible scheduling of implant procedures and when the slightly deeper tissue penetration (half-value layer ~2 cm in tissue) is dosimetrically advantageous for specific prostate volumes or margin coverage [3].

Radiolabeling of Peptides and Proteins for High-Sensitivity Radioimmunoassays Where Detection Limit Is the Critical Performance Metric

Iodine-125 is the radiolabel of choice for radioimmunoassays (RIAs) when achieving the lowest possible limit of detection is the primary analytical requirement. Comparative evidence demonstrates that ¹²⁵I-labeled antiserum enables antigen detection at 0.025 ppm—an 8-fold lower detection limit than the 0.20 ppm achieved with a comparable fluorescent label under identical assay conditions [6]. This sensitivity advantage, combined with ¹²⁵I's 59.4-day half-life that permits multi-week tracer shelf life and high specific activity formulations (carrier-free, ~17 Ci/mg), supports its continued use in research and clinical diagnostic RIA applications despite the regulatory and disposal considerations associated with radioactivity .

Temporary Interstitial Breast Brachytherapy Where Radiation Protection and Dose Optimization Capability Are Procurement Priorities

Iodine-125 seeds should be prioritized for temporary interstitial breast implants when reducing personnel and patient radiation exposure and enabling routine treatment plan optimization are key procurement criteria. Head-to-head clinical data with a median follow-up of 59.3 months show that ¹²⁵I delivers 5-year local recurrence rates (3.0%) and good/excellent cosmetic outcomes (93%) that are equivalent to or numerically better than ¹⁹²Ir (3.8% local recurrence; 88% good/excellent cosmesis) [6]. Critically, the 27–35 keV photon emissions from ¹²⁵I require substantially less shielding than ¹⁹²Ir's higher-energy gamma emissions (average ~380 keV), and the lower dose rate permits the routine use of dose optimization algorithms that are not feasible with ¹⁹²Ir [6].

Targeted Radionuclide Therapy of Small, Disseminated Neuroblastoma Metastases Using ¹²⁵I-mIBG

Iodine-125-labeled meta-iodobenzylguanidine (¹²⁵I-mIBG) is dosimetrically indicated for targeted therapy of small (<1 mm diameter) bone marrow metastases in neuroblastoma where ¹³¹I-mIBG is suboptimal. Quantitative dosimetry modeling shows that ¹²⁵I-mIBG delivers a several-fold higher tumor dose to sub-millimeter lesions compared with ¹³¹I-mIBG without increasing bone marrow dose, and tumor control probability calculations indicate superior efficacy for lesions ≤0.01 cm diameter [6]. This positions ¹²⁵I as the preferred radioiodine isotope when the treatment goal is to eradicate microscopic residual disease or small metastatic deposits while minimizing irradiation of adjacent normal marrow, supporting the logical addition of ¹²⁵I-mIBG to ¹³¹I-mIBG in multi-modality neuroblastoma therapy protocols [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iodine-125

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.